![molecular formula C14H11FO3 B1376440 2-Benzyloxy-6-fluorobenzoic acid CAS No. 941608-36-2](/img/structure/B1376440.png)
2-Benzyloxy-6-fluorobenzoic acid
Overview
Description
“2-Benzyloxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, which is an aromatic organic compound . This compound has received increasing attention due to its favorable physico-chemical properties .
Synthesis Analysis
The synthesis of fluorobenzoic acids involves nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . An effective synthetic route for preparation of 2-chloro-6-fluorobenzoic acid has been described, which includes diazotization, fluorination, ammoxidation, and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-6-fluorobenzoic acid” is characterized by the presence of a benzene ring with a benzyloxy group and a fluorine atom attached to it . The ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism .
Chemical Reactions Analysis
The cis-dihydroxylation of arenes by Rieske dearomatizing dioxygenases (RDDs) represents a powerful tool for the production of chiral precursors in organic synthesis . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of monosubstituted benzoates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzyloxy-6-fluorobenzoic acid” include a molecular weight of 246.23400, a density of 1.289±0.06 g/cm3 at 20 °C, and a boiling point of 381.2±27.0 °C at 760 mmHg .
Scientific Research Applications
Petrochemical Industry Tracers
2-Benzyloxy-6-fluorobenzoic acid: is utilized as a conservative tracer in the petrochemical industry. These tracers are substances added to fluids to indicate flow paths or patterns, especially in oil or gas formations to enhance hydrocarbon production. The fluorinated benzoic acids, including 2-Benzyloxy-6-fluorobenzoic acid , are preferred due to their favorable physico-chemical properties, such as stability under reservoir conditions, minimal partitioning into other phases, and no adsorption to rock material .
Geochemical Investigations
In geochemical studies, 2-Benzyloxy-6-fluorobenzoic acid serves as a tracer for understanding subsurface flow in reservoirs. Its ability to be detected at low concentrations makes it valuable for qualitative and quantitative evaluations of tracer response curves, which can provide insights into the velocity and behavior of fluid flow in geological formations .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can involve nucleophilic substitution or free radical bromination . The fluorine atom in the compound may also play a role in its reactivity .
Biochemical Pathways
It’s known that fluorobenzoic acids can be involved in various biochemical processes, including the formation of cyclic peroxides .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3812±270 °C and a density of 1289±006 g/cm3 .
Result of Action
The compound’s interactions with its targets could potentially lead to various biochemical changes .
Safety and Hazards
Future Directions
Fluorinated benzoic acids, including “2-Benzyloxy-6-fluorobenzoic acid”, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are also considered environmentally acceptable alternatives to chlorinated compounds .
properties
IUPAC Name |
2-fluoro-6-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXGZJNWASDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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